molecular formula C18H32O4 B1254674 9(R)-HpODE

9(R)-HpODE

Cat. No. B1254674
M. Wt: 312.4 g/mol
InChI Key: JGUNZIWGNMQSBM-WXUVIADPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(R)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (R configuration). It derives from a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(R)-HPODE(1-). It is an enantiomer of a 9(S)-HPODE.

Scientific Research Applications

Lipid Peroxidation and Oxidative Stress

  • 9(R)-HpODE plays a significant role in lipid peroxidation processes, which are critical in understanding oxidative stress and its impact on various biological systems. The formation of hydroperoxyoctadecadienoic acids (HPODEs), including 9-HpODE, during lipid peroxidation in human serum albumin highlights its relevance in physiological and pathological processes related to oxidative stress (Dufour & Loonis, 2005).

Role in Vegetable Oils

  • The study of 9-HpODE in vegetable oils under storage and heating conditions indicates its potential as a marker for lipid oxidation in oils. This suggests its applicative value in assessing the quality and stability of food products (Pignitter et al., 2017).

Analytical Techniques and Biomarker Identification

  • Advancements in tandem mass spectrometry have facilitated the identification of lipid hydroperoxides like 9-HpODE, providing critical insights into lipid peroxidation mechanisms relevant to food deterioration and pathophysiological processes (Ito et al., 2015).

Enzymatic Synthesis and Stereochemistry

  • The enzymatic synthesis and steric analysis of epoxyalcohol derivatives of 9-HpODE reveal complex biochemical pathways and stereochemical configurations, which are essential for understanding the enzymatic processes involving HPODEs (Thomas et al., 2013).

Biopolymer Synthesis

  • 9-HpODE serves as a precursor in the synthesis of biopolymers, indicating its potential in the development of high-performance materials based on renewable resources (Otte et al., 2013).

Lipid Peroxidation Markers

  • 9-HpODE and related compounds are considered excellent markers for lipid peroxidation, providing valuable tools for detecting and quantifying oxidative damage in biological systems (Spiteller & Spiteller, 1997).

Role in Plant Pathogen Interactions

  • Research on the formation of 9-HpODE in the context of plant-pathogen interactions, such as Aspergillus infection in peanuts, underscores its significance in the plant defense mechanism (Tsitsigiannis et al., 2005).

properties

Product Name

9(R)-HpODE

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m0/s1

InChI Key

JGUNZIWGNMQSBM-WXUVIADPSA-N

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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